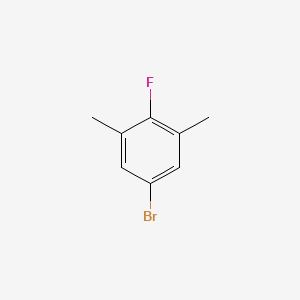

5-Bromo-2-fluoro-1,3-dimethylbenzene

描述

Significance of Halogenated Arenes in Synthetic Chemistry

Halogenated arenes, or aryl halides, are a class of organic compounds where one or more hydrogen atoms on an aromatic ring are replaced by halogen atoms (fluorine, chlorine, bromine, or iodine). ncert.nic.in These compounds are of paramount importance in synthetic chemistry due to their versatility as reactants and intermediates. ncert.nic.in The presence of a halogen atom on the aromatic ring significantly influences the molecule's reactivity, providing a "handle" for further chemical modifications. rsc.org

One of the most critical applications of halogenated arenes is in cross-coupling reactions. nih.gov These reactions, often catalyzed by transition metals like palladium, are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds. nih.gov Aryl halides are key electrophilic partners in seminal reactions such as the Suzuki, Heck, and Sonogashira couplings, enabling the streamlined synthesis of complex molecules from simpler precursors. nih.gov

Furthermore, halogen substituents act as directing groups in electrophilic aromatic substitution reactions, influencing the position of incoming substituents on the benzene (B151609) ring. numberanalytics.comfiveable.me The specific halogen and its position can be strategically chosen to control the outcome of a reaction, guiding the synthesis toward a desired polysubstituted product. fiveable.me The incorporation of halogens, particularly fluorine, is also a common strategy in medicinal chemistry to enhance the metabolic stability, bioavailability, and binding affinity of drug candidates. rsc.org

Contextualizing 5-Bromo-2-fluoro-1,3-dimethylbenzene within Substituted Benzene Derivatives Research

This compound belongs to the family of polysubstituted benzene derivatives, which are foundational to many areas of chemical research and industry, including pharmaceuticals, agrochemicals, and materials science. numberanalytics.comvaia.com The specific arrangement of its substituents—a bromine atom, a fluorine atom, and two methyl groups—creates a unique electronic and steric environment on the benzene ring.

This specific substitution pattern makes this compound a specialized building block. The bromine atom is a versatile functional group, readily participating in nucleophilic substitution and a wide array of metal-catalyzed cross-coupling reactions. fluorobenzene.ltd This allows for the strategic introduction of new functional groups at the C-5 position.

Simultaneously, the fluorine and methyl groups influence the reactivity of the ring. The fluorine atom, being highly electronegative, and the methyl groups, being electron-donating, modulate the electron density of the aromatic system, which in turn affects the rates and regioselectivity of further substitution reactions. fluorobenzene.ltd Researchers utilize such polysubstituted intermediates to construct highly tailored molecules where precise control over the spatial arrangement of different chemical moieties is crucial for the final product's function. aip.orgucalgary.ca As such, compounds like this compound are not typically end products themselves but are instrumental intermediates in multi-step syntheses of more complex and valuable chemical entities. fluorobenzene.ltdnumberanalytics.com

Table 2: List of Chemical Compounds

| Compound Name |

|---|

| This compound |

| Benzene |

| Bromine |

| Chlorine |

| Fluorine |

| Iodine |

Structure

3D Structure

属性

IUPAC Name |

5-bromo-2-fluoro-1,3-dimethylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BrF/c1-5-3-7(9)4-6(2)8(5)10/h3-4H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZXPHUVHMBKRRJF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1F)C)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BrF | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90371256 | |

| Record name | 5-bromo-2-fluoro-1,3-dimethylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90371256 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

99725-44-7 | |

| Record name | 5-bromo-2-fluoro-1,3-dimethylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90371256 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-Bromo-1,3-dimethyl-2-fluorobenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 5 Bromo 2 Fluoro 1,3 Dimethylbenzene and Its Precursors

Regioselective Halogenation Strategies

The direct introduction of halogen atoms onto an aromatic ring is a fundamental transformation in organic synthesis. However, achieving the desired regioselectivity in molecules with multiple substituents, such as 2-fluoro-1,3-dimethylbenzene (B1295033), can be complex.

Direct Bromination and Fluorination Techniques

The direct bromination of 2-fluoro-1,3-dimethylbenzene would involve an electrophilic aromatic substitution reaction. In this reaction, the aromatic ring acts as a nucleophile, attacking an electrophilic bromine species, typically generated from molecular bromine (Br₂) in the presence of a Lewis acid catalyst like iron(III) bromide (FeBr₃). The fluorine atom is a deactivating, ortho, para-director, while the two methyl groups are activating, ortho, para-directors. The bromine atom is therefore directed to the positions ortho or para to these substituents.

Direct fluorination of aromatic compounds is generally more challenging and less common than bromination due to the high reactivity of fluorine gas, which often leads to a lack of selectivity and potential for violent reactions. More controlled methods for introducing fluorine often involve nucleophilic substitution or the use of specialized electrophilic fluorinating agents.

Role of Lewis Acids in Halogenation Mechanisms

Lewis acids play a crucial role in electrophilic halogenation reactions. In the case of bromination with molecular bromine, a Lewis acid such as FeBr₃ polarizes the Br-Br bond, creating a more potent electrophile (formally "Br⁺"). This increased electrophilicity is necessary to overcome the aromatic stability of the benzene (B151609) ring and initiate the substitution reaction. The general mechanism involves the formation of a sigma complex (also known as an arenium ion), a resonance-stabilized carbocation intermediate. The subsequent loss of a proton from the ring restores aromaticity and yields the brominated product.

The choice and concentration of the Lewis acid can influence the reaction rate and, in some cases, the regioselectivity of the halogenation, although the directing effects of the substituents on the ring are the primary determinants of the product distribution.

Challenges in Regiocontrol due to Competing Directing Effects

The synthesis of 5-Bromo-2-fluoro-1,3-dimethylbenzene via direct bromination of 2-fluoro-1,3-dimethylbenzene presents a significant challenge in regiocontrol. This is due to the competing directing effects of the fluorine and methyl substituents.

The fluorine atom at position 2 directs incoming electrophiles to the ortho (position 3, which is already substituted) and para (position 5) positions. The methyl group at position 1 directs to its ortho (position 2, which is substituted, and position 6) and para (position 4) positions. The methyl group at position 3 directs to its ortho (position 2, which is substituted, and position 4) and para (position 6) position.

Based on these directing effects, the possible bromination products are:

4-Bromo-2-fluoro-1,3-dimethylbenzene: The position 4 is ortho to the methyl group at C3 and para to the methyl group at C1.

This compound: The position 5 is para to the fluorine atom at C2.

6-Bromo-2-fluoro-1,3-dimethylbenzene: The position 6 is ortho to the methyl group at C1 and para to the methyl group at C3.

Table 1: Influence of Substituents on Electrophilic Aromatic Substitution

| Substituent | Activating/Deactivating | Directing Effect |

| -F (Fluoro) | Deactivating | ortho, para |

| -CH₃ (Methyl) | Activating | ortho, para |

Multi-step Synthetic Approaches and Precursor Chemistry

To overcome the challenges of regioselectivity in direct halogenation, multi-step synthetic routes are often employed. These strategies involve the use of precursors where the directing groups can be manipulated or introduced in a specific order to achieve the desired substitution pattern.

Derivatization from Related Xylene Compounds

One common strategy involves starting with a xylene derivative that allows for the controlled introduction of the necessary functional groups. For instance, a plausible route could begin with 3,5-dimethylaniline. The amino group is a strongly activating, ortho, para-director, which can be used to control the position of subsequent substitutions. This amino group can later be converted into the desired halogen substituent.

A well-established method for replacing an amino group with a halogen is the Sandmeyer reaction. wikipedia.orgnih.gov This reaction proceeds via the formation of a diazonium salt from the corresponding aniline (B41778), followed by treatment with a copper(I) halide. wikipedia.orgnih.gov For example, diazotization of an appropriately substituted aniline with nitrous acid (generated in situ from NaNO₂ and a strong acid) followed by treatment with copper(I) bromide would introduce a bromine atom at the position of the original amino group. wikipedia.orgnih.gov

Strategic Introduction of Halogen Substituents

A multi-step synthesis allows for the strategic introduction of halogen substituents to ensure the correct final arrangement. For example, a synthetic route to a related isomer, 2-bromo-5-fluoro-1,3-dimethylbenzene, has been described starting from 3,5-dimethyl-4-nitrobenzoic acid. chemicalbook.com This multi-step process highlights the strategic manipulation of functional groups to achieve a specific substitution pattern.

A potential multi-step pathway to this compound could involve the following general steps:

Nitration of a suitable xylene derivative to introduce a nitro group, which is a meta-director.

Reduction of the nitro group to an amino group.

Halogenation , where the directing effect of the amino group can be utilized.

Diazotization of the amino group followed by a Sandmeyer reaction to introduce the second halogen. wikipedia.orgnih.govgoogle.com

By carefully choosing the starting material and the sequence of reactions, it is possible to overcome the regioselectivity issues encountered in direct halogenation and synthesize this compound with high purity.

Catalytic Approaches in this compound Synthesis

The introduction of a bromine atom onto the 2-fluoro-1,3-dimethylbenzene precursor is a critical transformation. Catalytic methods are highly sought after to ensure high regioselectivity, yield, and atom economy, moving beyond classical stoichiometric reagents.

Transition metal catalysis offers powerful tools for the activation of otherwise inert C-H bonds, enabling direct halogenation. While specific literature on the catalytic C-H bromination of 2-fluoro-1,3-dimethylbenzene is sparse, principles from related aromatic systems provide a strong basis for potential synthetic strategies.

Iron catalysis represents a promising avenue. Iron(III)-based catalysts, such as Fe(acacen)Br, have been investigated for the oxidative catalytic bromination of C(sp³)–H bonds. rsc.org A plausible mechanism involves the formation of a high-valent iron-oxo intermediate which then performs a hydrogen-atom transfer from the aromatic ring, followed by a halogen atom rebound to yield the brominated product. rsc.org For an aromatic C-H bond, the regioselectivity would be influenced by the electronic and steric environment of the substrate. In the case of 2-fluoro-1,3-dimethylbenzene, the fluorine atom is a weak ortho-, para-director, while the methyl groups are stronger ortho-, para-directors. The combined directing effects would favor substitution at the C5 position, which is para to one methyl group and ortho to the other, and meta to the fluorine.

Palladium and copper-catalyzed C-H halogenations are also well-established. These reactions typically proceed via a C-H activation step, often guided by a directing group, to form a metallacyclic intermediate. This intermediate then reacts with a halogen source to afford the halogenated product and regenerate the catalyst. While our precursor lacks a strong directing group, developments in ligand design are enabling the functionalization of less activated C-H bonds.

Table 1: Examples of Transition Metal-Catalyzed Aromatic C-H Halogenation

| Catalyst System | Substrate Type | Halogen Source | Key Features | Reference |

|---|---|---|---|---|

| FeIII(acacen)Br / TFA | Alkanes | In-situ generated from catalyst | Selective functionalization of C(sp³)–H bonds under ambient conditions. | rsc.org |

| Iron(III) Chloride | Aromatic Amines | N-Bromosuccinimide (NBS) | Para-selective bromination. | General Knowledge |

| Palladium(II) Acetate | Arylpyridines | N-Halosuccinimides | Ortho-selective C-H halogenation directed by the pyridine (B92270) nitrogen. | General Knowledge |

Recent advancements in synthetic methodology have introduced novel catalytic systems that offer milder reaction conditions and unique reactivity profiles. Photoredox catalysis, in particular, has emerged as a powerful strategy for a variety of transformations, including the bromination of arenes.

Visible-light photoredox catalysis can activate N-bromosuccinimide (NBS) using an organic dye photocatalyst, such as erythrosine B. acs.org This process is thought to proceed via a photo-oxidative pathway that amplifies the positive polarization on the bromine atom of NBS, effectively increasing its electrophilicity. acs.org This enhanced reactivity allows for the bromination of a range of electron-rich arenes and heteroarenes under very mild conditions, often at room temperature and with short reaction times. acs.org For a substrate like 2-fluoro-1,3-dimethylbenzene, which is moderately activated, this method could offer a high degree of regioselectivity for the desired C5 position, avoiding harsh acidic conditions that might lead to side reactions.

Another photocatalytic approach involves the use of a ruthenium complex, such as Ru(bpy)₃Cl₂, with a bromine source like BrCCl₃. This system has been shown to be highly efficient and regioselective for the bromination of electron-rich arenes, yielding para-brominated products in good to excellent yields. researchgate.net The reaction proceeds in the presence of air and avoids the use of strong acids or oxidants. researchgate.net The application of this method to 2-fluoro-1,3-dimethylbenzene would need to consider the substrate's electronic properties to predict its efficacy.

Table 2: Emerging Catalytic Systems for Arene Bromination

| Catalytic System | Substrate Type | Bromine Source | Key Advantages | Reference |

|---|---|---|---|---|

| Erythrosine B / Visible Light | Electron-rich arenes and heteroarenes | N-Bromosuccinimide (NBS) | Mild, non-acidic conditions; prevents unwanted radical pathways. | acs.org |

| Ru(bpy)₃Cl₂ / Visible Light | Electron-rich arenes and heteroarenes | BrCCl₃ | High para-selectivity; avoids strong acids and oxidants. | researchgate.net |

| Anthraquinone / Visible Light / H⁺ | Electron-rich arenes and heteroarenes | Bromide salts | Increased oxidative power of the catalyst; excellent functional group tolerance. | researchgate.net |

Industrial Synthesis Considerations and Scale-up Challenges

The transition from laboratory-scale synthesis to industrial production introduces a new set of challenges, where safety, cost-effectiveness, and process robustness are paramount.

One of the primary safety concerns in industrial bromination is the handling of molecular bromine (Br₂), which is toxic and highly corrosive. nih.gov Continuous flow chemistry offers a compelling solution to mitigate these risks. researchgate.netresearchgate.netrsc.org In a flow process, hazardous reagents can be generated in situ and consumed immediately, minimizing their inventory in the reactor at any given time. nih.govnih.gov This approach significantly enhances process safety, especially for highly exothermic reactions like many halogenations. researchgate.netrsc.org Furthermore, flow reactors provide superior heat and mass transfer, leading to better temperature control, improved selectivity, and more consistent product quality. researchgate.netbeilstein-journals.org

A significant scale-up challenge in the synthesis of this compound is the potential for isomer formation. The directing effects of the substituents on the precursor ring, while favoring the C5 position, may not be completely selective, leading to the formation of other brominated isomers. The separation of these isomers can be difficult and costly on an industrial scale, often requiring energy-intensive techniques like distillation or crystallization. researchgate.netresearchgate.net The development of highly regioselective catalytic systems is therefore crucial to minimize the formation of impurities and simplify downstream purification processes.

Reaction Chemistry and Mechanistic Investigations of 5 Bromo 2 Fluoro 1,3 Dimethylbenzene

Electrophilic Aromatic Substitution Reactions

Electrophilic aromatic substitution (EAS) is a fundamental class of reactions for functionalizing aromatic rings. In the case of 5-bromo-2-fluoro-1,3-dimethylbenzene, the outcome of such reactions is governed by the directing effects of the existing substituents.

Influence of Bromine and Fluorine on Ring Activation/Deactivation

The benzene (B151609) ring in this compound is influenced by both activating and deactivating groups. The two methyl groups are activating, meaning they increase the rate of electrophilic aromatic substitution compared to benzene. They achieve this through an inductive effect, donating electron density to the ring and stabilizing the carbocation intermediate (the arenium ion) formed during the reaction.

Conversely, both bromine and fluorine are halogens, which are deactivating groups. google.com They are highly electronegative and withdraw electron density from the ring through the inductive effect, making the ring less nucleophilic and thus less reactive towards electrophiles. However, they also possess lone pairs of electrons that can be donated to the ring via resonance, which can help to stabilize the carbocation intermediate. google.com This resonance effect is particularly important in determining the regioselectivity of the reaction.

Regioselectivity in Electrophilic Attack

The directing effects of the substituents on this compound determine the position of an incoming electrophile. The activating methyl groups are ortho, para-directors, while the deactivating halogen atoms are also ortho, para-directors. google.com

In this specific molecule, the positions ortho and para to the fluorine atom are positions 1, 3, and 5. The positions ortho and para to the bromine atom are positions 1, 3, and 6. The positions ortho and para to the methyl groups are positions 2, 4, 6 and 2, 4, 5 respectively.

Given the substitution pattern of this compound, the potential sites for electrophilic attack are the C4 and C6 positions. The directing effects of the substituents are summarized in the table below.

| Substituent | Position | Electronic Effect | Directing Effect |

| -F | 2 | Inductively withdrawing, resonance donating | ortho, para |

| -Br | 5 | Inductively withdrawing, resonance donating | ortho, para |

| -CH₃ | 1, 3 | Inductively donating | ortho, para |

Considering the combined effects, the C4 and C6 positions are the most likely to be attacked by an electrophile. The methyl groups strongly activate the positions ortho and para to them, while the halogens, although deactivating, also direct to their ortho and para positions. The steric hindrance from the adjacent methyl and bromo groups might influence the relative rates of attack at C4 versus C6.

Nucleophilic Aromatic Substitution Pathways

Nucleophilic aromatic substitution (SNA) is another important reaction class for aryl halides. In these reactions, a nucleophile displaces a leaving group on the aromatic ring. For this compound, the bromine atom is the most likely leaving group.

Reactivity of the Bromine Moiety in Nucleophilic Displacement

The bromine atom at the C5 position can be displaced by a strong nucleophile. Generally, for a nucleophilic aromatic substitution to occur via the addition-elimination mechanism, the aromatic ring needs to be activated by electron-withdrawing groups. In this compound, the fluorine atom and, to a lesser extent, the bromine atom are electron-withdrawing. However, the two methyl groups are electron-donating, which can hinder the reaction by destabilizing the negatively charged Meisenheimer intermediate.

Despite this, under forcing conditions or with very strong nucleophiles, the displacement of bromide is possible. Bromide is a good leaving group because it is a stable anion. pearson.com

Steric and Electronic Factors Governing Nucleophilic Attack

The rate and feasibility of nucleophilic attack are influenced by both steric and electronic factors.

Electronic Factors:

Electron-withdrawing groups: The fluorine atom helps to stabilize the negative charge in the Meisenheimer intermediate through its inductive effect.

Electron-donating groups: The methyl groups at C1 and C3 destabilize the intermediate, making the reaction less favorable compared to rings with more strongly deactivating substituents.

Steric Factors:

The methyl groups adjacent to the potential sites of nucleophilic attack (the carbon bearing the bromine) can sterically hinder the approach of the nucleophile. However, since the attack is on an sp²-hybridized carbon, this hindrance is generally less significant than in Sₙ2 reactions at sp³ centers.

Cross-Coupling Reactions and Organometallic Transformations

This compound is a valuable substrate for various palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. The presence of the bromine atom provides a reactive handle for these transformations.

Common cross-coupling reactions involving aryl bromides include the Suzuki, Heck, and Sonogashira reactions.

Suzuki Coupling: This reaction involves the coupling of the aryl bromide with an organoboron compound, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. This is a versatile method for forming biaryl compounds. researchgate.net

Heck Reaction: In the Heck reaction, the aryl bromide is coupled with an alkene in the presence of a palladium catalyst and a base to form a substituted alkene. mit.edu

Sonogashira Coupling: This reaction couples the aryl bromide with a terminal alkyne using a palladium catalyst, a copper(I) co-catalyst, and a base, yielding an aryl-substituted alkyne. nih.gov

The reactivity in these cross-coupling reactions is influenced by the electronic nature of the aryl bromide. The electron-withdrawing fluorine atom can enhance the rate of oxidative addition of the palladium catalyst to the C-Br bond, which is often the rate-determining step in the catalytic cycle.

Below is an illustrative table of potential cross-coupling reactions with this compound based on general knowledge of these reaction types.

| Reaction Name | Coupling Partner | Catalyst System (Typical) | Product Type |

| Suzuki Coupling | Phenylboronic acid | Pd(PPh₃)₄, Na₂CO₃ | 2-Fluoro-1,3-dimethyl-5-phenylbenzene |

| Heck Reaction | Styrene | Pd(OAc)₂, P(o-tolyl)₃, Et₃N | 1-(2-Fluoro-1,3-dimethylphenyl)-2-phenylethene |

| Sonogashira Coupling | Phenylacetylene | PdCl₂(PPh₃)₂, CuI, Et₃N | 1-(2-Fluoro-1,3-dimethylphenyl)-2-phenylacetylene |

Utility in Coupling Reactions

This compound is a versatile substrate for a variety of transition metal-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. The presence of the bromine atom provides a reactive handle for oxidative addition to a low-valent transition metal catalyst, initiating the catalytic cycle.

Suzuki-Miyaura Coupling: This palladium-catalyzed reaction is a powerful tool for the formation of biaryl compounds. While specific examples detailing the Suzuki-Miyaura coupling of this compound are not extensively documented in readily available literature, the general principles of this reaction are well-established. The reaction would involve the coupling of this compound with an arylboronic acid or its corresponding boronate ester in the presence of a palladium catalyst and a base. The choice of ligand, base, and solvent is crucial for achieving high yields and preventing side reactions. For instance, the use of bulky, electron-rich phosphine ligands can enhance the efficiency of the catalytic cycle.

Sonogashira Coupling: The Sonogashira coupling allows for the formation of a carbon-carbon bond between an aryl halide and a terminal alkyne, catalyzed by a combination of palladium and copper complexes. sigmaaldrich.comorganic-chemistry.orgresearchgate.net This reaction is instrumental in the synthesis of arylalkynes. A typical procedure for the Sonogashira coupling of an aryl bromide like this compound would involve a palladium catalyst such as Pd(PPh₃)₂Cl₂ or Pd(PPh₃)₄, a copper(I) co-catalyst like CuI, and an amine base such as triethylamine or diisopropylamine in a suitable solvent like THF or DMF. jk-sci.comnrochemistry.com The reaction mechanism involves the formation of a copper acetylide, which then undergoes transmetalation to the palladium center, followed by reductive elimination to yield the final product.

Buchwald-Hartwig Amination: This palladium-catalyzed reaction is a cornerstone for the synthesis of arylamines from aryl halides. libretexts.orgwikipedia.org The reaction of this compound with a primary or secondary amine in the presence of a palladium catalyst and a strong base (e.g., sodium tert-butoxide) would yield the corresponding N-aryl amine. The choice of phosphine ligand is critical for the success of this transformation, with bulky, electron-rich ligands often providing the best results. acsgcipr.org The catalytic cycle involves oxidative addition of the aryl bromide to the palladium(0) complex, followed by coordination of the amine, deprotonation, and reductive elimination. libretexts.org

Below is an interactive data table summarizing the general conditions for these coupling reactions as they would apply to this compound based on established methodologies for similar aryl bromides.

| Coupling Reaction | Typical Catalyst | Co-catalyst/Ligand | Base | Solvent | Product Type |

| Suzuki-Miyaura | Pd(OAc)₂, Pd(PPh₃)₄ | Phosphine Ligands | K₂CO₃, K₃PO₄ | Toluene, Dioxane, Water | Biaryls |

| Sonogashira | Pd(PPh₃)₂Cl₂ | CuI | Et₃N, i-Pr₂NH | THF, DMF | Arylalkynes |

| Buchwald-Hartwig | Pd₂(dba)₃, Pd(OAc)₂ | Buchwald or Hartwig Ligands | NaOtBu, K₃PO₄ | Toluene, Dioxane | Arylamines |

Formation and Reactivity of Organometallic Intermediates

The bromine atom in this compound can be readily transformed into a nucleophilic carbon center through the formation of organometallic intermediates, such as Grignard reagents and organolithium species. These intermediates are highly reactive and can be used to form new carbon-carbon bonds with a wide range of electrophiles.

Grignard Reagent Formation and Reactivity: The reaction of this compound with magnesium metal in an ethereal solvent like diethyl ether or tetrahydrofuran (THF) would lead to the formation of the corresponding Grignard reagent, (2-fluoro-1,3-dimethyl-5-phenyl)magnesium bromide. This organomagnesium compound is a potent nucleophile and can react with various electrophiles. For example, reaction with carbon dioxide followed by an acidic workup would yield 2-fluoro-5-carboxy-1,3-dimethylbenzene. Reaction with aldehydes or ketones would produce secondary or tertiary alcohols, respectively.

Organolithium Intermediate Formation and Reactivity: Alternatively, treatment of this compound with a strong organolithium base, such as n-butyllithium or tert-butyllithium, at low temperatures would result in lithium-halogen exchange to form 2-fluoro-1,3-dimethyl-5-lithiobenzene. This organolithium species is a highly reactive nucleophile and can be used in reactions with a variety of electrophiles. For instance, quenching with an aldehyde would yield a secondary alcohol, while reaction with a ketone would afford a tertiary alcohol.

The following table provides a summary of the expected reactions of these organometallic intermediates.

| Organometallic Intermediate | Reagent for Formation | Electrophile | Product Functional Group |

| Grignard Reagent | Mg | CO₂ | Carboxylic Acid |

| Grignard Reagent | Mg | Aldehyde | Secondary Alcohol |

| Grignard Reagent | Mg | Ketone | Tertiary Alcohol |

| Organolithium | n-BuLi or t-BuLi | Aldehyde | Secondary Alcohol |

| Organolithium | n-BuLi or t-BuLi | Ketone | Tertiary Alcohol |

Advanced Derivatization Reactions

Beyond the fundamental coupling and organometallic reactions, the unique substitution pattern of this compound allows for more advanced derivatization strategies to introduce further chemical complexity.

One such advanced transformation is the cyanation of the aryl bromide to introduce a nitrile group. This can be achieved through palladium-catalyzed cyanation reactions using a cyanide source such as zinc cyanide or potassium ferricyanide. The resulting 2-fluoro-1,3-dimethyl-5-benzonitrile is a versatile intermediate that can be hydrolyzed to the corresponding carboxylic acid, reduced to a primary amine, or used in the synthesis of various nitrogen-containing heterocycles.

Furthermore, the strategic positioning of the substituents can influence the regioselectivity of further electrophilic aromatic substitution reactions, although the deactivating effect of the fluorine and bromine atoms would necessitate harsh reaction conditions. nbinno.com Under forcing conditions, nitration or sulfonation could potentially introduce a new substituent onto the aromatic ring, with the directing effects of the existing groups guiding the position of the incoming electrophile. The interplay between the ortho,para-directing methyl groups and the ortho,para-directing but deactivating fluorine and bromine atoms would lead to a complex mixture of products, making this a less synthetically useful approach without further activation or directing groups.

Applications of 5 Bromo 2 Fluoro 1,3 Dimethylbenzene in Contemporary Research Fields

A Key Intermediate in Pharmaceutical Synthesis

The development of new therapeutic agents often relies on the availability of versatile chemical intermediates. 5-Bromo-2-fluoro-1,3-dimethylbenzene serves as a crucial precursor in the synthesis of Active Pharmaceutical Ingredients (APIs), contributing to the design of innovative drugs. alfachemch.com

Crafting Active Pharmaceutical Ingredients

Probing Biological Pathways for Targeted Therapies

The synthesis of libraries of compounds derived from intermediates like this compound is a common strategy in drug discovery to explore biological pathways and identify new therapeutic targets. By systematically modifying the core structure, researchers can investigate how these changes affect the compound's interaction with biological molecules, such as enzymes and receptors. This approach is fundamental to the principles of targeted drug design, aiming to create therapies with high efficacy and minimal side effects.

Advancements in Agrochemical Development

In the agricultural sector, the drive for more efficient and environmentally benign crop protection solutions is paramount. This compound plays a role as an intermediate in the synthesis of modern pesticides and herbicides. alfachemch.com

A Building Block for Pesticides and Herbicides

The unique substitution pattern of this compound makes it a valuable precursor for agrochemical synthesis. The incorporation of fluorine atoms into agrochemical molecules can significantly enhance their biological activity and metabolic stability. While specific commercial pesticides or herbicides directly derived from this compound are not detailed in the available research, its role as a key intermediate is acknowledged in the chemical industry. alfachemch.com

Improving Efficacy and Selectivity

The development of new agrochemicals focuses on maximizing efficacy against target pests or weeds while minimizing harm to non-target organisms and the environment. The structural motifs accessible from this compound can be incorporated into new agrochemical candidates. Researchers can fine-tune the properties of the final product by leveraging the electronic and steric effects of the fluorine and bromine atoms, potentially leading to enhanced potency and greater selectivity.

Contributions to Advanced Materials Science

The field of materials science is constantly seeking new organic molecules with unique electronic and photophysical properties for use in advanced applications. Fluorinated aromatic compounds, including derivatives of this compound, are of particular interest.

The introduction of fluorine atoms into organic molecules can significantly influence their electronic properties, such as their highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. This makes them attractive candidates for use in organic electronic devices.

Organic Light-Emitting Diodes (OLEDs): Fluorinated organic materials are investigated for their potential to improve the efficiency, stability, and color purity of OLEDs.

Organic Photovoltaics (OPVs): The electronic properties of fluorinated compounds can be beneficial in the design of new materials for solar energy conversion.

Organic Field-Effect Transistors (OFETs): The stability and charge-transport properties of fluorinated molecules are advantageous for their use in organic transistors.

Further research is needed to fully explore the potential of this compound and its derivatives in the development of next-generation advanced materials.

Synthesis of Polymers with Tailored Properties

While detailed research explicitly outlining the direct polymerization of this compound into polymers with tailored properties is not extensively documented in readily available scientific literature, its structural motifs are relevant to the synthesis of fluorinated polymers. The presence of a fluorinated aromatic ring is a key feature in many high-performance polymers known for their thermal stability, chemical resistance, and specific optical properties. The bromo- functionality on the ring offers a reactive site for various cross-coupling reactions, a common strategy in polymer synthesis to build the polymer backbone or to append functional side chains.

Development of Functional Coatings

Similarly, the direct application of this compound in the development of functional coatings is not widely reported in primary research literature. However, as an intermediate, it can be used to synthesize more complex molecules that are then incorporated into coating formulations. For instance, fluorinated compounds are often used to create hydrophobic and oleophobic surfaces. The unique electronic properties endowed by the fluorine and bromine atoms could be harnessed in the synthesis of precursors for coatings with specialized functionalities, such as anti-fouling or low-friction surfaces.

Application in Specialty Chemical Production

This compound is recognized as a key intermediate in the production of a variety of specialty chemicals, owing to its reactive nature which allows for the construction of complex molecular architectures.

Synthesis of Dyes and Pigments

Other Specialized Industrial Building Blocks

The reactivity of this compound makes it a valuable building block for a range of other specialized industrial chemicals. The bromine atom can be readily converted into other functional groups or used as a handle for carbon-carbon bond formation, enabling the synthesis of more intricate molecules. These molecules may find applications in the pharmaceutical and agrochemical industries. For example, the fluorinated dimethylphenyl moiety is a structural feature in some biologically active compounds.

Analytical Chemistry Applications

In the field of analytical chemistry, this compound is primarily an object of analysis rather than a tool for analysis. Standard analytical techniques are employed to ensure its purity and confirm its identity.

Purity Assessment and Characterization:

| Analytical Technique | Purpose | Typical Findings |

| Gas Chromatography (GC) | To determine the purity of the compound. | High purity levels, often >97%, are commercially available. |

| High-Performance Liquid Chromatography (HPLC) | An alternative method for purity assessment. | Provides accurate quantification of the compound in a mixture. |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | To confirm the molecular structure. | 1H NMR and 13C NMR spectra provide information on the arrangement of protons and carbon atoms, while 19F NMR confirms the presence and chemical environment of the fluorine atom. |

| Mass Spectrometry (MS) | To determine the molecular weight and fragmentation pattern. | The mass spectrum will show a molecular ion peak corresponding to the compound's molecular weight, confirming its identity. |

While this compound is not typically used as an analytical reagent or standard for the analysis of other substances, its well-defined spectral properties could potentially allow for its use as an internal standard in certain specific research applications where a fluorinated and brominated aromatic compound with its particular retention characteristics is required. However, such applications are not widely documented.

Biological Activity and Mechanistic Pharmacology of 5 Bromo 2 Fluoro 1,3 Dimethylbenzene

Modulation of Cytochrome P450 Enzyme Activity

Implications for Drug Metabolism and Drug-Drug Interactions

No studies were found that investigated the inhibitory or activating effects of 5-Bromo-2-fluoro-1,3-dimethylbenzene on any Cytochrome P450 enzymes. Consequently, there is no information on its potential impact on drug metabolism.

Influence on Cellular Signaling Pathways

Effects on Gene Expression Related to Oxidative Stress Response

There is no available research detailing how this compound might affect the MAPK signaling pathway or influence the expression of genes involved in the oxidative stress response.

Cellular Impact Assessment

Effects on Cell Proliferation and Survival

No studies detailing the effects of this compound on cell proliferation and survival have been published.

In Vitro and In Vivo Model Studies

There is no available data from in vitro or in vivo model studies investigating the biological effects of this compound.

Future Directions and Emerging Research Opportunities

Novel Synthetic Routes for Enhanced Sustainability

The drive towards "green chemistry" is reshaping the synthesis of chemical intermediates like 5-Bromo-2-fluoro-1,3-dimethylbenzene. Future research will likely focus on developing manufacturing processes that are more environmentally friendly, safer, and more efficient than traditional methods.

Key areas of development include:

Continuous Flow Chemistry: Shifting from batch processing to continuous flow synthesis can offer significant advantages. akjournals.comchemrxiv.orgacs.orgnih.gov Flow chemistry allows for better control over reaction parameters, improved heat transfer, and enhanced safety, particularly for potentially hazardous reactions like halogenation. chemrxiv.orgrsc.org This methodology can lead to higher yields, reduced waste, and easier scalability. acs.org

Greener Reagents and Solvents: Research is ongoing to replace hazardous reagents and solvents with more benign alternatives. dovepress.com This includes the development of novel, less toxic fluorinating and brominating agents and the use of recyclable catalysts or biocatalysts to drive reactions.

Catalyst Optimization: The development of highly efficient and selective catalysts can reduce the energy requirements of synthesis and minimize the formation of unwanted byproducts. fluorobenzene.ltd

| Approach | Potential Advantages | Research Focus |

|---|---|---|

| Continuous Flow Synthesis | Enhanced safety, improved yield and purity, scalability, reduced waste. akjournals.comacs.org | Optimization of reactor design, integration of real-time analytics. |

| Green Reagents | Reduced toxicity, lower environmental impact, improved atom economy. dovepress.com | Development of solid-supported reagents, use of biocatalytic methods. |

| Energy Efficiency | Lower production costs, reduced carbon footprint. | Photocatalysis, microwave-assisted synthesis, lower-temperature catalysts. rsc.orgacs.org |

Exploration of New Catalytic Transformations

The bromine and fluorine atoms on the benzene (B151609) ring of this compound offer distinct reactive sites for a variety of catalytic transformations. Future research will explore novel ways to functionalize this molecule, creating a diverse range of derivatives for various applications.

Photoredox and Electrocatalysis: Visible-light photoredox catalysis has emerged as a powerful tool for forming new chemical bonds under mild conditions. nih.gov This technology can be applied to activate the carbon-bromine bond of the molecule for cross-coupling reactions. rsc.orgacs.orgvapourtec.com Electrochemical methods also offer a sustainable approach to drive reactions without the need for chemical oxidants or reductants.

C-H Functionalization: Direct functionalization of the carbon-hydrogen (C-H) bonds on the methyl groups or the aromatic ring represents a highly atom-economical approach to building molecular complexity. acs.orgresearchgate.net The fluorine atom can act as a directing group, enabling site-selective reactions at the ortho C-H position. acs.orgresearchgate.net Research into transition-metal-catalyzed C-H activation could unlock new synthetic pathways. nih.govacs.org

Advanced Cross-Coupling Reactions: While traditional cross-coupling reactions are well-established, there is ongoing research to develop catalysts that are more active, stable, and tolerant of a wider range of functional groups. nih.govresearchgate.net This would allow this compound to be coupled with a broader array of organic fragments, expanding its synthetic utility.

Diversification of Applications in Advanced Materials

The incorporation of fluorine atoms into organic molecules can impart unique properties, such as high thermal stability, chemical resistance, and specific electronic characteristics. numberanalytics.comresearchgate.netyoutube.com These properties make fluorinated compounds valuable in the field of materials science. This compound could serve as a key monomer or intermediate for a new generation of advanced materials. man.ac.uk

Fluoropolymers: The molecule could be used to create novel fluorinated polymers. man.ac.uk The bromine atom provides a handle for polymerization reactions, such as Suzuki or Stille coupling, to form polyphenylenes with tailored properties. dtic.mil These materials could find applications in electronics, coatings, and high-performance plastics.

Organic Electronics: Fluorinated aromatic compounds are of great interest for use in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic photovoltaics. researchgate.netnumberanalytics.com The electronic properties imparted by the fluorine atom can be fine-tuned to optimize device performance. Future work could involve incorporating this compound into the structure of organic semiconductors.

Liquid Crystals: The rigid structure and polarity of halogenated benzenes make them suitable candidates for the design of liquid crystal materials. Research could explore the synthesis of derivatives of this compound that exhibit liquid crystalline phases for use in display technologies. researchgate.net

| Material Class | Potential Application | Role of this compound |

|---|---|---|

| Fluoropolymers | High-performance coatings, insulators, membranes. man.ac.uk | Monomer for polymerization via the bromine site. |

| Organic Semiconductors | OLEDs, OFETs, sensors. researchgate.netnumberanalytics.com | Building block to tune electronic properties and stability. |

| Liquid Crystals | Displays and optical switches. researchgate.net | Core structure for designing mesogenic molecules. |

Deeper Elucidation of Biological Mechanisms and Therapeutic Potential

Halogen atoms, particularly fluorine, are prevalent in many modern pharmaceuticals and agrochemicals. researchgate.netyoutube.comnumberanalytics.com The introduction of fluorine can enhance a molecule's metabolic stability, binding affinity, and bioavailability. jscimedcentral.comjscimedcentral.com this compound represents a potential scaffold for the development of new bioactive compounds.

Scaffold for Drug Discovery: The compound can be used as a starting material to generate libraries of new molecules for biological screening. Its distinct functional groups (bromo, fluoro, methyl) allow for systematic modification to explore structure-activity relationships.

Agrochemical Development: Halogenated aromatic compounds are widely used as herbicides, insecticides, and fungicides. researchgate.netjscimedcentral.com Derivatives of this compound could be synthesized and tested for novel agrochemical activity.

Probing Biological Systems: The unique combination of halogens could make this molecule and its derivatives useful as chemical probes to study biological processes. For example, fluorinated compounds are used in Positron Emission Tomography (PET) imaging. akjournals.com While this specific compound may not be a direct PET agent, its chemistry is relevant to the synthesis of such agents. The biological activities of halogenated natural products, which range from antibacterial to antitumor, suggest that synthetic halogenated compounds are a rich area for therapeutic exploration. researchgate.netbiointerfaceresearch.comnih.govnih.gov

Future research will focus on synthesizing derivatives and evaluating their efficacy and mechanism of action in various biological systems, potentially leading to the discovery of new drugs or agrochemicals. researchgate.net

常见问题

Basic Research Questions

Q. What are the standard synthetic routes for 5-Bromo-2-fluoro-1,3-dimethylbenzene, and how can purity (>95%) be achieved?

- Methodology : A common approach involves catalytic hydrogenation of precursor alkenes. For example, 5-Bromo-1,3-difluoro-2-[(R)-3-methylpent-1-enyl]benzene dissolved in heptane undergoes hydrogenation at atmospheric pressure using 5% polyvinyl chloride as a catalyst. Post-reaction purification via reduced-pressure solvent removal yields high-purity products (>95%) .

- Key Parameters : Reaction time (20 hours), solvent choice (heptane), and catalyst loading (0.4 g per 1.8 g substrate).

Q. How can the structure of this compound be confirmed post-synthesis?

- Analytical Techniques :

- NMR : and NMR to verify substituent positions and absence of residual alkenes.

- GC/HPLC : Purity assessment using high-performance liquid chromatography (HPLC) with UV detection (e.g., >95% HLC-grade purity) .

- Mass Spectrometry : Confirm molecular weight (e.g., CHBrF, MW = 203.00) .

Q. What are the optimal storage conditions to prevent degradation?

- Storage Guidelines : Store in airtight containers at 0–6°C to minimize thermal decomposition or halogen exchange. Avoid light exposure, as bromo-fluorinated aromatics are prone to photolytic side reactions .

Advanced Research Questions

Q. How can regioselectivity challenges in bromo-fluorination reactions be addressed during synthesis?

- Strategy : Use sterically hindered bases (e.g., LDA) to direct electrophilic substitution. For example, meta-directing methyl groups in 1,3-dimethylbenzene frameworks enhance bromination at the 5-position, while fluorine’s electron-withdrawing nature stabilizes intermediates .

- Case Study : Evidence from analogous compounds (e.g., 5-Bromo-2,4-difluorobenzoic acid) shows that electron-deficient aromatic rings favor halogenation at activated positions .

Q. What analytical methods resolve contradictions in reaction yield vs. purity data?

- Troubleshooting Workflow :

Yield Discrepancies : Compare theoretical vs. experimental yields using stoichiometric calculations (e.g., mmol-to-gram conversions).

Purity Issues : Analyze byproduct profiles via GC-MS or NMR. For instance, residual heptane solvent (if not fully removed) may artificially inflate yield but reduce purity .

Q. How can this compound be utilized in cross-coupling reactions (e.g., Suzuki-Miyaura)?

- Protocol :

- Pre-activation : Convert bromide to boronic ester using Pd(OAc)/SPhos catalyst.

- Coupling Conditions : React with aryl halides in THF/water (3:1) at 80°C for 12 hours.

- Critical Notes : Fluorine’s electronegativity may slow transmetallation; optimize base (e.g., KCO) to enhance reactivity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。